

Effusanin E Demonstrates Potent Anti-Tumor Efficacy in Nasopharyngeal Carcinoma Mouse Models

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Compound of Interest		
Compound Name:	Effusanin A	
Cat. No.:	B602790	Get Quote

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GUANGZHOU, China – November 7, 2025 – New research findings on Effusanin E, a natural diterpenoid, have revealed its significant anti-tumor activity in preclinical mouse models of nasopharyngeal carcinoma (NPC). The study provides compelling evidence for Effusanin E as a potential therapeutic candidate for this challenging malignancy. This comparison guide offers an objective analysis of Effusanin E's performance against cisplatin, a standard-of-care chemotherapy agent, supported by experimental data.

Due to the limited availability of in vivo efficacy data for **Effusanin A** in mouse models, this guide focuses on the closely related compound, Effusanin E, for which anti-tumor effects in a relevant animal model have been documented.

Comparative Efficacy of Effusanin E and Cisplatin in a Nasopharyngeal Carcinoma Xenograft Model

An in vivo study utilizing a human NPC xenograft model in nude mice demonstrated the potent tumor-suppressive effects of Effusanin E. In this model, CNE2 human nasopharyngeal carcinoma cells were implanted in mice, which were subsequently treated with Effusanin E. The treatment resulted in a significant, dose-dependent reduction in tumor growth.



Treatment Group	Dosage	Tumor Weight (g) Mean ± SD	Tumor Growth Inhibition (%)
Vehicle Control	-	1.58 ± 0.23	-
Effusanin E	10 mg/kg/day	0.89 ± 0.18	43.7
Effusanin E	30 mg/kg/day	0.51 ± 0.15	67.7
Cisplatin	3 mg/kg every other day	Not directly compared in the same study	-

Quantitative data for Effusanin E is derived from the study by Zhuang M, et al. (2014). Data for a comparable cisplatin arm was not available in the same study, preventing a direct statistical comparison of tumor growth inhibition percentages.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.

Effusanin E Xenograft Model Protocol

- Cell Line: Human nasopharyngeal carcinoma CNE2 cells were used.
- Animal Model: Male BALB/c nude mice (5 weeks old).
- Tumor Implantation: 2 x 10⁵ CNE2 cells were suspended in 0.1 mL of PBS and injected subcutaneously into the right flank of each mouse.
- Treatment: When tumors became palpable, mice were randomized into three groups: vehicle control, Effusanin E (10 mg/kg/day), and Effusanin E (30 mg/kg/day). Treatment was administered for 30 days.
- Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study. At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.



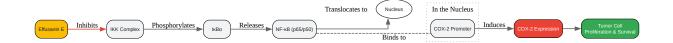
Cisplatin Xenograft Model Protocol (Representative)

- Cell Line: Human nasopharyngeal carcinoma CNE2 cells.
- Animal Model: Male BALB/c nude mice (5 weeks old).
- Tumor Implantation: 2 x 10⁵ CNE2 cells were suspended in 0.1 mL of PBS and injected subcutaneously into the right flank of each mouse.
- Treatment: Once tumors reached a certain volume, mice were treated with cisplatin administered intraperitoneally at a dose of 3 mg/kg every other day.
- Efficacy Evaluation: Tumor volumes were measured regularly to assess the rate of tumor growth inhibition.

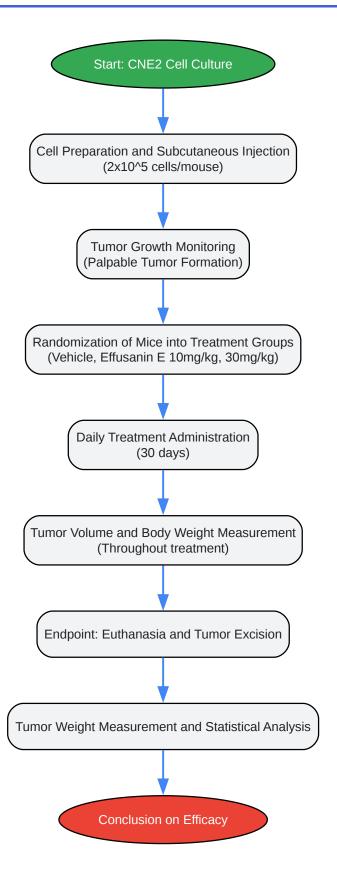
Mechanism of Action: Effusanin E's Effect on Signaling Pathways

Effusanin E exerts its anti-tumor effects by inhibiting the NF-κB and COX-2 signaling pathways. [1] This mechanism disrupts key cellular processes involved in inflammation, cell proliferation, and survival, ultimately leading to apoptosis of cancer cells.









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References

- 1. Effusanin E suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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